2'-Deoxyadenosine 5'-triphosphate

説明

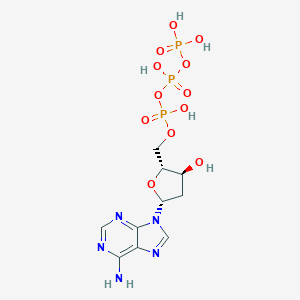

Structure

3D Structure

特性

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYVUBYJARFZHO-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895848 | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1927-31-7, 67460-17-7 | |

| Record name | dATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8KCC8SH6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 2'-Deoxyadenosine 5'-Triphosphate (dATP) in DNA Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxyadenosine 5'-triphosphate (dATP) is a cornerstone of molecular biology, serving as a fundamental building block for DNA synthesis and repair. Its precise regulation and utilization are critical for maintaining genomic integrity. Beyond its primary role as a substrate for DNA polymerases, dATP is a key allosteric regulator of deoxynucleotide metabolism, and its analogs are foundational to numerous therapeutic interventions. This technical guide provides a comprehensive overview of the multifaceted roles of dATP in DNA synthesis, its regulatory functions, and its significance in disease and drug development. We present quantitative data on enzyme kinetics and cellular concentrations, detailed experimental protocols for key assays, and visual representations of the molecular pathways in which dATP is a central player.

Introduction

Deoxyadenosine (B7792050) triphosphate (dATP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that constitute the monomeric units of deoxyribonucleic acid (DNA).[1] Its structure consists of a deoxyribose sugar, the purine (B94841) base adenine, and a triphosphate group.[2] The high-energy phosphate (B84403) bonds in the triphosphate moiety provide the energy required for the formation of phosphodiester bonds during DNA replication. The accurate incorporation of dATP into a growing DNA strand, specifically opposite a thymine (B56734) base in the template strand, is fundamental to the faithful transmission of genetic information.[3]

Beyond its role as a substrate, dATP plays a critical regulatory role in cellular metabolism, most notably as a feedback inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of all four dNTPs.[4][5] This allosteric regulation is crucial for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication and repair.[6] Imbalances in dNTP pools, including elevated levels of dATP, can lead to increased mutation rates and genomic instability.[6]

Given its central importance, the study of dATP metabolism and its interaction with various enzymes is of paramount interest to researchers in molecular biology, oncology, and infectious diseases. Furthermore, synthetic analogs of dATP are widely used as antiviral and anticancer agents.[1][7] This guide aims to provide a detailed technical resource on the functions of dATP, methods for its study, and its relevance in a therapeutic context.

The Role of dATP in DNA Elongation

During DNA replication and repair, DNA polymerases catalyze the sequential addition of dNTPs to a growing DNA strand. dATP serves as the precursor for the incorporation of deoxyadenosine monophosphate (dAMP) into the DNA chain. The selection of dATP is dictated by the presence of a thymine base on the template strand, following the Watson-Crick base-pairing rule.[3] The enzymatic reaction involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the α-phosphate of dATP, leading to the formation of a phosphodiester bond and the release of pyrophosphate (PPi).[2]

DNA Polymerase Kinetics with dATP

The efficiency and fidelity of dATP incorporation are determined by the kinetic parameters of the specific DNA polymerase. These parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max), reflect the enzyme's affinity for dATP and its catalytic turnover rate, respectively. The catalytic efficiency is often expressed as k_cat/K_m.

| DNA Polymerase | K_m (μM) for dATP | k_pol (s⁻¹) | Reference |

| Klenow Fragment (E. coli) | 15.5 ± 2 | 210 ± 15 | [5] |

| T7 DNA Polymerase | 15.5 ± 2 | 210 ± 15 | [5] |

Note: Kinetic parameters can vary depending on the specific reaction conditions, including the template-primer sequence and buffer composition.

Allosteric Regulation of Ribonucleotide Reductase by dATP

The cellular concentration of dNTPs is tightly controlled, primarily through the allosteric regulation of ribonucleotide reductase (RNR). dATP is a potent negative allosteric effector of most RNRs.[5] RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the rate-limiting step in dNTP biosynthesis.

The Structural Mechanism of dATP-mediated Inhibition

In many species, including humans, RNR consists of two subunits: a large catalytic subunit (α) and a small radical-generating subunit (β).[1] The α subunit has two allosteric sites: a specificity site that controls which substrate is reduced, and an activity site that regulates the overall catalytic rate. dATP binds to the activity site, inducing a conformational change that leads to the formation of an inactive oligomeric state.[6][8] In human RNR, dATP promotes the formation of a stable, ring-shaped hexamer of the α subunit (α6).[1][9] This hexameric structure prevents the productive interaction between the α and β subunits, thereby inhibiting the generation of the tyrosyl radical required for catalysis and effectively shutting down dNTP synthesis.[10][1]

Cellular Concentrations of dATP

The intracellular concentration of dATP fluctuates throughout the cell cycle, being lowest in the G1 phase and peaking during the S phase to meet the demands of DNA replication.[5][6][11] Aberrant dATP levels are associated with various disease states, including cancer and immunodeficiencies.[4]

| Cell Type/Condition | dATP Concentration (pmol/10⁶ cells) | Reference |

| Human Lymphoblasts (non-T, non-B ALL) | >10-fold increase with deoxyadenosine | [12] |

| Yeast (Saccharomyces cerevisiae) | Fluctuates with cell cycle | [5][11] |

| HeLa Cells | Low basal levels, increase with ADA inhibition | [13] |

| Macrophages (MDMs) | Significantly lower than in HeLa P4 cells | [14] |

The Role of dATP in DNA Repair

dATP is essential for the DNA synthesis steps in various DNA repair pathways, including:

-

Base Excision Repair (BER): After a damaged base is removed by a DNA glycosylase and the DNA backbone is cleaved, a DNA polymerase fills the resulting single-nucleotide gap by incorporating the correct dNTP, which can be dATP if the template base is thymine.

-

Mismatch Repair (MMR): This pathway corrects errors made during DNA replication. After the mismatched nucleotide is excised, DNA polymerase synthesizes a new DNA strand using the parental strand as a template, a process that requires all four dNTPs, including dATP.[15][16] The process involves the clamp loader RFC and the sliding clamp PCNA to facilitate polymerase activity.[4]

-

Nucleotide Excision Repair (NER): NER removes bulky, helix-distorting DNA lesions. Following the excision of a short stretch of the damaged DNA strand, DNA polymerase fills the gap, which requires dATP along with the other dNTPs.[17]

Therapeutic Implications and Drug Development

The critical role of dATP in DNA synthesis makes the enzymes involved in its metabolism and utilization attractive targets for drug development.

dATP Analogs as Therapeutic Agents

Several dATP analogs are used as anticancer and antiviral drugs. These molecules typically function by inhibiting DNA polymerases or ribonucleotide reductase, or by being incorporated into DNA and causing chain termination.

-

Cladribine (B1669150) (2-chlorodeoxyadenosine): This drug is phosphorylated in cells to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (Cd-ATP). Cd-ATP is resistant to degradation by adenosine (B11128) deaminase and accumulates in lymphocytes.[9][18] It inhibits DNA synthesis and induces apoptosis, making it effective in treating certain leukemias and multiple sclerosis.[9][18][19]

-

Fludarabine: This purine analog is converted to its active triphosphate form, F-ara-ATP, which competes with dATP for incorporation into DNA by DNA polymerases.[1] Its incorporation leads to chain termination and inhibition of DNA synthesis.[1][20] It also inhibits ribonucleotide reductase.[1]

Experimental Protocols

DNA Polymerase Activity Assay (Filter-Binding Method)

This protocol measures the incorporation of a radiolabeled dNTP, such as [α-³²P]dATP or [³H]dATP, into a DNA substrate.

Materials:

-

Purified DNA polymerase

-

Activated calf thymus DNA (or a specific primer-template)

-

dATP, dCTP, dGTP, dTTP solution

-

Radiolabeled dATP ([α-³²P]dATP or [³H]dATP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 0.5 M EDTA)

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Glass fiber filters

-

Ethanol (95%)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, activated DNA, and dNTPs (including the radiolabeled dATP).

-

Pre-incubate the reaction mixture at the optimal temperature for the DNA polymerase.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto a glass fiber filter.

-

Wash the filters three times with cold 10% TCA to precipitate the DNA.

-

Wash twice with cold 5% TCA.

-

Wash once with 95% ethanol.

-

Dry the filters completely.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the amount of incorporated dATP based on the specific activity of the radiolabeled nucleotide.

Quantification of Cellular dATP by HPLC-MS/MS

This method allows for the sensitive and specific quantification of intracellular dNTP pools.

Materials:

-

Cell culture or tissue sample

-

Cold methanol (B129727)

-

Cold water

-

Internal standard (e.g., ¹³C-labeled dATP)

-

HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

Porous graphitic carbon chromatography column

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile)

Procedure:

-

Extraction:

-

Harvest and count the cells.

-

Wash the cells with cold PBS.

-

Add cold methanol and vortex.

-

Add cold water and vortex.

-

Sonicate the sample in an ice bath.

-

Centrifuge at high speed to pellet debris.

-

Collect the supernatant containing the nucleotides.

-

-

Analysis:

-

Add the internal standard to the extracted sample.

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate the dNTPs using a gradient elution on the porous graphitic carbon column.

-

Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each dNTP.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dATP.

-

Calculate the concentration of dATP in the sample by comparing its peak area to the standard curve and normalizing to the internal standard and cell number.

-

Conclusion

This compound is a molecule of central importance in molecular biology, with roles extending far beyond its function as a simple building block of DNA. Its precise regulation is a key determinant of genomic stability, and its metabolism provides a rich source of targets for therapeutic intervention. A thorough understanding of the multifaceted roles of dATP, from its incorporation into DNA by polymerases to its allosteric control of nucleotide synthesis, is essential for researchers and professionals in the life sciences and drug development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the continued investigation of this vital molecule.

References

- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]

- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncology [pharmacology2000.com]

- 4. PCNA function in the activation and strand direction of MutLα endonuclease in mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cladribine - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 3'-deoxynucleoside 5'-triphosphate concentrations on chain termination by nucleoside analogs during human immunodeficiency virus type 1 reverse transcription of minus-strand strong-stop DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine deaminase impairment and ribonucleotide reductase activity and levels in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DNA polymerase δ, RFC and PCNA are required for repair synthesis of large looped heteroduplexes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Cladribine? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. Articles [globalrx.com]

Deoxyadenosine Triphosphate (dATP): A Core Component in Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine (B7792050) triphosphate (dATP) is a cornerstone nucleotide in molecular biology, primarily known as one of the four essential building blocks for DNA synthesis.[1][2] Composed of a deoxyribose sugar, the purine (B94841) base adenine, and a triphosphate group, its role extends far beyond a simple structural component.[2] dATP is a critical substrate for DNA polymerases during replication and repair, an allosteric regulator of key enzymes involved in nucleotide metabolism, and a crucial signaling molecule in programmed cell death.[1][2][3] Imbalances in cellular dATP pools can lead to genotoxic consequences, including replication errors and mutations, highlighting its tightly controlled and vital nature.[1] This guide provides a comprehensive overview of the structure, multifaceted functions, and quantitative parameters of dATP, along with detailed experimental protocols for its study.

Molecular Structure of dATP

The molecular structure of dATP (2'-Deoxyadenosine-5'-triphosphate) consists of three key components:

-

Deoxyribose Sugar : A five-carbon pentose (B10789219) sugar that forms the backbone of DNA. The defining feature of deoxyribose is the absence of a hydroxyl (-OH) group at the 2' carbon position, distinguishing it from the ribose sugar found in ATP and RNA.[2][4] This structural difference is fundamental to the distinct roles of dATP in DNA synthesis and ATP in energy metabolism and RNA synthesis.[4][5]

-

Adenine Base : A purine nucleobase that attaches to the 1' carbon of the deoxyribose sugar.[1] Adenine specifically forms two hydrogen bonds with thymine (B56734) (T) in the complementary DNA strand, a critical interaction for the stability and accuracy of the DNA double helix.[1][6]

-

Triphosphate Group : A chain of three phosphate (B84403) groups (designated α, β, and γ) attached to the 5' carbon of the deoxyribose sugar.[2] The hydrolysis of the high-energy bond between the α and β phosphates provides the energy required to form a phosphodiester bond, incorporating the resulting deoxyadenosine monophosphate (dAMP) into a growing DNA strand.[2]

The key structural distinction between dATP and Adenosine Triphosphate (ATP) is the sugar moiety. ATP contains a ribose sugar with a hydroxyl group at the 2' position, whereas dATP contains a deoxyribose sugar, which has a hydrogen atom at this position.[2][5] This seemingly minor difference has profound functional consequences, designating dATP for DNA synthesis and ATP as the primary cellular energy currency and a building block for RNA.[5][7]

Core Functions of dATP in Molecular Biology

DNA Synthesis, Replication, and Repair

The canonical function of dATP is to serve as a substrate for DNA polymerases.[8] During DNA replication, the DNA helix unwinds, and DNA polymerase enzymes add nucleotides to the growing DNA strand.[2] dATP is specifically incorporated into the new strand opposite a thymine residue on the template strand, adhering to the principle of complementary base pairing.[1] The enzyme catalyzes the formation of a phosphodiester bond between the 3' hydroxyl group of the elongating DNA chain and the α-phosphate of the incoming dATP, releasing pyrophosphate (PPi).[2][] This process is fundamental to duplicating the genome for cell division.

Beyond replication, dATP is also essential for various DNA repair mechanisms, where it is used to fill gaps in DNA that arise from damage, ensuring genetic stability.[1]

Caption: dATP as a substrate for DNA polymerase in DNA elongation.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide Reductase (RNR) is the enzyme responsible for converting ribonucleotides (like ADP) into deoxyribonucleotides (dADP), which are then phosphorylated to become dNTPs for DNA synthesis.[2] The activity of RNR is tightly controlled to maintain a balanced pool of dNTPs. dATP plays a crucial role as a negative allosteric regulator of RNR.[3][10]

High concentrations of dATP bind to an allosteric activity site (a-site) on the RNR enzyme, inducing a conformational change that inhibits its overall activity.[3][11] In many bacterial and eukaryotic systems, dATP binding promotes the formation of inactive oligomeric rings (e.g., α4β4 or α6 structures), which prevents the productive interaction between the enzyme's subunits required for catalysis.[10][12][13] Conversely, ATP binding to the same site activates the enzyme.[3] This feedback inhibition mechanism ensures that the production of deoxyribonucleotides is halted when dATP levels are sufficient, preventing toxic accumulation.

Caption: Allosteric regulation of RNR activity by ATP and dATP.

Apoptosis Signaling: The Apoptosome

dATP is a critical cofactor in the intrinsic pathway of apoptosis (programmed cell death).[14] Following cellular stress or damage, cytochrome c is released from the mitochondria into the cytosol.[15] There, it binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[7] This binding event, in the presence of dATP, triggers a conformational change in Apaf-1.[7] Apaf-1, which contains a bound dATP, hydrolyzes it to dADP.[14][15] This dADP is then exchanged for a fresh molecule of cytosolic dATP/ATP, which powers the oligomerization of seven Apaf-1 molecules into a wheel-like heptameric complex known as the apoptosome.[14][16]

The assembled apoptosome then recruits and activates procaspase-9, an initiator caspase.[16] Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.[14] The hydrolysis of dATP and subsequent nucleotide exchange are therefore essential, required steps for the formation of a functional apoptosome.[15]

Caption: dATP-dependent pathway of apoptosome formation.

Other Emerging Roles

-

Cardiac Function : Research indicates that dATP can serve as an alternative energy substrate to ATP for cardiac myosin.[8] Increased intracellular concentrations of dATP have been shown to enhance the amplitude and kinetics of contraction in cardiomyocytes, suggesting a potential role in modulating cardiac contractility.[17]

-

Extracellular Signaling : Extracellular dATP/ATP can act as a "danger signal" for bacteria.[18] Its presence, often indicating host cell damage, can stimulate bacterial cell lysis, the release of extracellular DNA (eDNA), and subsequent biofilm formation as a protective measure against host immunity.[18][19]

Quantitative Data Summary

The following tables summarize key quantitative data for dATP. Cellular concentrations can vary significantly based on cell type, cell cycle phase, and metabolic state.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | [1] |

| Molecular Weight | 491.18 g/mol (free acid) | [1][2] |

| Absorption Maximum (λmax) | 259 nm (at pH 7.0) | [1] |

| Molar Extinction Coefficient (ε) | 15,100 L·mol⁻¹·cm⁻¹ (at 259 nm, pH 7.0) | [1] |

Table 2: Cellular Concentrations of Deoxynucleoside Triphosphates (dNTPs)

| Cell Type | dATP (μM) | dGTP (μM) | dCTP (μM) | dTTP (μM) | Source(s) |

| Dividing Mammalian Cells (Average) | 24 ± 22 | 5.2 ± 4.5 | 29 ± 19 | 37 ± 30 | [20] |

| Chick Cardiomyocytes (Basal, est.) | ~46 | - | - | - | [17] |

| Tumor Cells (vs. Normal Cells) | 6 to 11-fold higher | 6 to 11-fold higher | 6 to 11-fold higher | 6 to 11-fold higher | [20] |

Key Experimental Protocols

Protocol: Quantification of Cellular dATP by Enzymatic Assay

This protocol is adapted from methods that use DNA polymerase to quantify dNTP levels in cell extracts.[21] The principle is that the amount of incorporation of a radiolabeled nucleotide into a specific DNA template-primer is proportional to the concentration of the unknown dNTP in the sample.

Materials:

-

Cell extract (prepared by methanol (B129727) or trichloroacetic acid extraction)

-

Template-primer oligonucleotide specific for dATP incorporation

-

Reaction Buffer (40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 5 mM DTT)

-

Radiolabeled [³H]-dTTP or [α-³²P]-dTTP

-

DNA Polymerase (e.g., Klenow fragment, Taq polymerase)[21]

-

dATP standards of known concentrations

-

Stop Solution (e.g., EDTA)

-

Glass fiber filters and scintillation fluid (for radioactive detection)

Methodology:

-

Preparation of Cell Extracts : Harvest cells and extract nucleotides using a cold 60% methanol or 10% trichloroacetic acid (TCA) protocol. Neutralize TCA extracts with Freon-trioctylamine.

-

Reaction Setup : In a microcentrifuge tube on ice, prepare the reaction mixture. For a 100 µL reaction, combine:

-

10 µL of 10x Reaction Buffer

-

10 µL of template-primer

-

10 µL of radiolabeled dTTP

-

1-20 µL of cell extract or dATP standard

-

DNase-free water to a final volume of 98 µL

-

-

Initiate Reaction : Add 2 µL of an appropriate dilution of DNA polymerase to start the reaction.[21] The amount of enzyme should be optimized to ensure the reaction is in the linear range.[21]

-

Incubation : Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow) for 30 minutes.

-

Stop Reaction : Terminate the reaction by adding 10 µL of 0.5 M EDTA.

-

Precipitation and Washing : Spot the reaction mixture onto glass fiber filters. Precipitate the newly synthesized DNA by washing the filters with cold 5% TCA and then with ethanol (B145695).

-

Quantification : Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Analysis : Generate a standard curve by plotting the radioactivity (cpm) versus the known dATP concentrations. Calculate the dATP concentration in the cell extracts by comparing their radioactivity to the standard curve.

Caption: Workflow for enzymatic quantification of cellular dATP.

Protocol: DNA Polymerase Activity Assay

This protocol provides a general framework for measuring the activity of a DNA polymerase, defined as the amount of enzyme required to incorporate a specific amount of dNTPs into an acid-insoluble substrate.[22]

Materials:

-

Purified DNA Polymerase

-

Activated DNA template (e.g., salmon sperm DNA treated with DNase I)

-

Reaction Buffer (specific to the polymerase)

-

dNTP mix (dCTP, dGTP, dTTP)

-

dATP, including a radiolabeled version (e.g., [α-³²P]-dATP)[22]

-

Stop Solution (e.g., EDTA or cold TCA)

-

Glass fiber filters, washing solutions (TCA, ethanol), and scintillation counter

Methodology:

-

Prepare Reaction Mix : On ice, prepare a master mix containing the reaction buffer, activated DNA template, and the three unlabeled dNTPs (dCTP, dGTP, dTTP).

-

Set up Reactions : In individual tubes, combine the reaction mix with the radiolabeled dATP.

-

Initiate Reaction : Add a known amount of the DNA polymerase enzyme to each tube to start the reaction. Include a no-enzyme control.

-

Incubation : Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[22]

-

Stop Reaction & Precipitate : Terminate the reactions by adding cold TCA.[23] Keep on ice for 10 minutes to allow the DNA to precipitate.

-

Filter and Wash : Collect the acid-insoluble precipitate (the newly synthesized DNA) by vacuum filtration through glass fiber filters. Wash the filters multiple times with cold 5% TCA and then with 70% ethanol to remove unincorporated nucleotides.

-

Measure Incorporation : Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate Activity : Determine the total amount of dNTPs incorporated based on the specific activity of the radiolabeled dATP. One unit of activity is often defined as the amount of enzyme that incorporates 10 nmol of total nucleotides in 30 minutes under standard assay conditions.[22]

Caption: General workflow for a DNA polymerase activity assay.

Conclusion

Deoxyadenosine triphosphate is a molecule of central importance in molecular biology, with its functions extending well beyond its primary role as a DNA building block. As a key substrate for DNA polymerases, an allosteric effector for nucleotide metabolism, and a critical signaling molecule in apoptosis, dATP is integral to genome integrity, cell cycle control, and cell fate decisions. The precise regulation of its intracellular concentration is paramount, as demonstrated by the pathological consequences of dNTP pool imbalances. The experimental protocols detailed herein provide fundamental tools for researchers to probe the intricate roles of dATP, paving the way for further discoveries in DNA metabolism, disease pathology, and the development of novel therapeutic strategies targeting these essential pathways.

References

- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]

- 3. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pediaa.com [pediaa.com]

- 5. brainly.com [brainly.com]

- 6. Exploring the Four Types of dNTPs: Essential Components... [sbsgenetech.com]

- 7. pnas.org [pnas.org]

- 8. Deoxyadenosine triphosphate - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Increased Intracellular [dATP] Enhances Cardiac Contraction in Embryonic Chick Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dATP/ATP, a multifunctional nucleotide, stimulates bacterial cell lysis, extracellular DNA release and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dATP/ATP, a Multifunctional Nucleotide, Stimulates Bacterial Cell Lysis, Extracellular DNA Release and Biofilm Development | PLOS One [journals.plos.org]

- 20. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

The Engine of Replication: A Technical Guide to dATP Biosynthesis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP) is a fundamental building block for DNA synthesis and repair. The precise cellular control of dATP levels is critical for maintaining genomic integrity, and dysregulation of its biosynthesis is a hallmark of proliferative diseases, including cancer. This in-depth technical guide delineates the core biosynthetic pathways of dATP in mammalian cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and the study of cellular metabolism.

Core Biosynthesis Pathways of dATP

Mammalian cells employ two primary pathways for the synthesis of dATP: the de novo pathway and the salvage pathway.

De Novo Biosynthesis Pathway

The de novo pathway synthesizes dATP from ribonucleotide precursors. This pathway is tightly regulated and is most active during the S phase of the cell cycle to meet the high demands of DNA replication.[1] The central enzyme in this pathway is ribonucleotide reductase (RNR) , which catalyzes the conversion of adenosine (B11128) diphosphate (B83284) (ADP) to 2'-deoxyadenosine diphosphate (dADP).[2][3] This reduction is a complex process involving a free radical mechanism.[2] Following the formation of dADP, it is sequentially phosphorylated to 2'-deoxyadenosine triphosphate (dATP) by nucleoside diphosphate kinases (NDPKs).

The activity of RNR is exquisitely regulated by allosteric mechanisms to maintain a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs). ATP acts as a general activator of RNR, while dATP is a potent feedback inhibitor, binding to an allosteric site on the enzyme to downregulate its activity.[4][2][3] This feedback inhibition is a critical mechanism to prevent the toxic accumulation of dATP.[5]

Salvage Pathway

The salvage pathway recycles pre-existing deoxyadenosine (B7792050) from the breakdown of DNA or from extracellular sources.[6][7] This pathway is particularly important in cells that have a limited capacity for de novo synthesis.[6] The key enzyme in the initial step of the adenosine salvage pathway is adenosine kinase (AdK) , which phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP). Subsequently, dAMP is phosphorylated to dADP by a nucleoside monophosphate kinase (NMPK), and finally to dATP by NDPK.[8]

Quantitative Data on dATP Biosynthesis

The following tables summarize key quantitative data related to the enzymes and intermediates of the dATP biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, and presence of allosteric effectors).

| Enzyme | Substrate | Effector(s) | Km (µM) | Vmax or kcat | Cell/Tissue Type | Reference(s) |

| Ribonucleotide Reductase (Class Ia) | ADP | dGTP | N/A | N/A | E. coli | [4] |

| Ribonucleotide Reductase (Class Ia) | CDP | ATP | N/A | ~50 s⁻¹ | E. coli | [9] |

| Nucleoside Diphosphate Kinase | TDP | - | N/A | 1100 s⁻¹ | Dictyostelium | [10] |

| Nucleoside Diphosphate Kinase | ddADP | - | 1000-5000 | 0.02-3.5 s⁻¹ | Dictyostelium | [11] |

| Nucleoside Diphosphate Kinase | ddGDP | - | 1000-5000 | 0.02-3.5 s⁻¹ | Dictyostelium | [11] |

| Metabolite | Intracellular Concentration (µM) | Cell/Tissue Type | Reference(s) |

| ATP | 1000-10000 | Muscle tissue | [12] |

| dATP | ~46 (basal) | Embryonic chick cardiomyocytes | [13] |

| dTTP | ~65 | T4 phage-infected E. coli | [14][15] |

Signaling Pathways and Logical Relationships

The biosynthesis of dATP is a highly regulated process. The following diagrams illustrate the core pathways and their regulatory logic.

Experimental Protocols

Accurate quantification of dATP and the activity of its biosynthetic enzymes are crucial for research and drug development. Below are detailed methodologies for key experiments.

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This method offers high sensitivity and specificity for the direct quantification of dNTPs from cell and tissue extracts.[16][17]

Materials:

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium hydroxide (B78521)

-

Thermo Hypercarb column (2.1×50mm, 3µm) or equivalent[16]

-

HPLC system coupled to a triple quadrupole mass spectrometer

Protocol:

-

Nucleotide Extraction:

-

Harvest cells or tissue and immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).

-

For extraction, use a solution of equal volumes of methanol and water.[16]

-

Homogenize the sample in the extraction solution on ice.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the nucleotides.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic separation is achieved using a porous graphitic carbon column.[17]

-

A common mobile phase consists of a gradient of ammonium acetate in water and ammonium hydroxide in acetonitrile.[16][17]

-

Set the mass spectrometer to negative ion mode with electrospray ionization (ESI).[16]

-

Use multiple reaction monitoring (MRM) for specific detection of each dNTP. The MRM transition for dATP is m/z 490.1 > 158.9.[16]

-

-

Quantification:

-

Generate a standard curve using known concentrations of dNTPs.

-

Normalize the quantified dNTP amounts to the initial cell number or tissue weight.

-

Enzymatic Assay for Ribonucleotide Reductase (RNR) Activity

This assay measures the conversion of a radiolabeled ribonucleotide substrate to its corresponding deoxyribonucleotide product.[18]

Materials:

-

Purified RNR enzyme (α2 and β2 subunits)

-

[³H]-CDP (or other radiolabeled ribonucleotide substrate)

-

ATP (as an allosteric activator)

-

Thioredoxin (TR) and Thioredoxin Reductase (TRR)

-

NADPH

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)

-

Trichloroacetic acid (TCA) for stopping the reaction

-

Scintillation counter

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, RNR subunits (α2 and β2), ATP, TR, TRR, and NADPH.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

-

Initiation and Time Points:

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).

-

Take aliquots at various time points (e.g., 0, 1, 2, 4 minutes) and stop the reaction by adding TCA.

-

-

Product Separation and Quantification:

-

Separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using anion exchange chromatography).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

-

Activity Calculation:

-

Calculate the rate of product formation over time to determine the enzyme activity, typically expressed in nmol of product formed per minute per mg of enzyme.

-

Conclusion

The biosynthesis of dATP is a fundamental cellular process with direct implications for genome stability and cell proliferation. A thorough understanding of the de novo and salvage pathways, their regulation, and the methodologies to study them is paramount for researchers in basic science and drug development. The information and protocols provided in this guide offer a solid foundation for investigating the intricate mechanisms of dATP metabolism and for the identification of novel therapeutic targets within these essential pathways.

References

- 1. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 3. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 13. Increased Intracellular [dATP] Enhances Cardiac Contraction in Embryonic Chick Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Are DNA precursors concentrated at replication sites? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Are DNA precursors concentrated at replication sites? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Stability of dATP Solutions

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine (B7792050) triphosphate (dATP) is a fundamental building block for DNA synthesis and a critical molecule in various cellular processes. Its purity and stability in solution are paramount for reliable and reproducible results in research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the chemical properties of dATP and the factors influencing the stability of its solutions, complete with experimental protocols and visual representations of its roles in key signaling pathways.

Chemical Properties of dATP

2'-Deoxyadenosine-5'-triphosphate (dATP) is a purine (B94841) nucleotide composed of three main components: the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group. The absence of a hydroxyl group at the 2' position of the deoxyribose sugar distinguishes it from adenosine (B11128) triphosphate (ATP).

Table 1: Chemical and Physical Properties of dATP

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | |

| Molecular Weight | 491.18 g/mol | |

| Appearance | Colorless solid (salts) | |

| pKa (Strongest Acidic) | ~0.9 | |

| pKa (Strongest Basic) | ~4.03 | |

| UV Absorption Max (λmax) | 259 nm (at pH 7.0) | |

| Molar Extinction Coefficient (ε) | 15,400 L·mol⁻¹·cm⁻¹ (at 259 nm, pH 7.0) | |

| Solubility | Highly soluble in water |

Stability of dATP Solutions

The stability of dATP in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes or metal ions. The primary degradation pathway is the hydrolysis of the phosphoanhydride bonds, leading to the formation of deoxyadenosine diphosphate (B83284) (dADP), deoxyadenosine monophosphate (dAMP), and eventually deoxyadenosine.

Effect of pH

Aqueous solutions of dATP are most stable in the pH range of 6.8 to 7.4. At more extreme pH values, the rate of hydrolysis increases significantly. Acidic conditions, in particular, promote the hydrolysis of the triphosphate chain. For long-term storage, dATP solutions are typically buffered to a pH of 7.3 to 7.5.

Effect of Temperature

Temperature is a critical factor in the stability of dATP solutions. For long-term storage, it is recommended to keep dATP solutions at -20°C, where they can be stable for years. Repeated freeze-thaw cycles should be avoided as they can promote the hydrolysis of the phosphate (B84403) groups. For short-term storage (up to one week), solutions can be kept at 4°C, but bacterial growth can become a concern. At elevated temperatures, such as those used in PCR, dATP will degrade over time. For example, one study on ATP, a closely related molecule, showed that about 40% of ATP survives after one hour at 95°C. The stability of dATP is expected to be slightly higher than ATP due to the absence of the 2'-hydroxyl group.

Enzymatic Degradation

dATP is a substrate for various enzymes, including DNA polymerases and nucleases. In cellular environments and biological samples, enzymatic degradation is a significant factor. Contamination of dATP solutions with nucleases will lead to rapid degradation. Therefore, it is crucial to use nuclease-free water and sterile techniques when preparing and handling dATP solutions.

Influence of Cations

Divalent cations like Mg²⁺ are essential cofactors for enzymes that utilize dATP, such as DNA polymerases. However, the presence of Mg²⁺ can also influence the stability of the triphosphate chain. While Mg²⁺ can stabilize the conformation of the triphosphate chain, it can also accelerate bacterial growth in non-sterile solutions at 4°C. The choice of the counter-ion in the salt form of dATP can also impact stability. Lithium salts of dNTPs are reported to have greater resistance to repeated freeze-thaw cycles compared to sodium salts.

Table 2: Summary of dATP Solution Stability

| Condition | Recommendation / Observation | Reference(s) |

| pH | Optimal stability at pH 6.8 - 7.4. Rapid hydrolysis at extreme pH. | |

| Temperature | Long-term storage at -20°C. Avoid repeated freeze-thaw cycles. | |

| Enzymatic Activity | Susceptible to degradation by nucleases. Use of nuclease-free reagents is critical. | |

| Cations | Lithium salts may offer enhanced stability against freeze-thaw cycles. | |

| Quantitative Data | Specific hydrolysis rate constants and half-life data as a function of pH and temperature are not readily available in the literature and should be determined empirically for specific buffer and storage conditions. |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of dATP solutions, it is essential to perform stability studies. The following are generalized protocols for assessing the stability of dATP solutions using High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

Protocol for Accelerated Stability Testing using HPLC

This protocol describes a forced degradation study to determine the intrinsic stability of dATP and to identify potential degradation products.

3.1.1. Materials and Equipment

-

dATP solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

-

Temperature-controlled incubators or water baths

-

HPLC system with a UV detector (set to 259 nm)

-

Reversed-phase C18 HPLC column

-

Mobile phase: A suitable buffer system, for example, a gradient of an ion-pairing reagent (e.g., tetrabutylammonium) in a phosphate buffer with an organic modifier (e.g., acetonitrile).

3.1.2. Experimental Workflow

Caption: Workflow for an accelerated stability study of dATP solutions.

3.1.3. Step-by-Step Procedure

-

Sample Preparation: Prepare solutions of dATP at a known concentration (e.g., 1 mM) in buffers of different pH values (e.g., pH 4, 7, and 9).

-

Aliquoting: Distribute the prepared solutions into small, sealed vials for each time point and temperature condition to be tested.

-

Incubation: Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 50°C, and 70°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition. Immediately place the vials on ice to stop further degradation.

-

HPLC Analysis: Analyze the samples using a validated HPLC method. The retention times of dATP, dADP, and dAMP should be determined using pure standards.

-

Data Analysis: Quantify the peak areas of dATP and its degradation products. Calculate the percentage of dATP remaining at each time point. Plot the natural logarithm of the dATP concentration versus time to determine the degradation rate constant (k) from the slope of the line. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol for Enzymatic Assay of dATP Concentration

This protocol utilizes the principle that DNA polymerase incorporates dATP into a new DNA strand, and the extent of this incorporation can be measured to determine the initial dATP concentration. This can be adapted for stability studies by measuring the active dATP concentration over time.

3.2.1. Materials and Equipment

-

dATP solution to be tested

-

A synthetic DNA template-primer with a known sequence that requires dATP for extension.

-

A DNA polymerase (e.g., Klenow fragment or Taq polymerase).

-

Radiolabeled or fluorescently labeled dNTP (e.g., [α-³²P]dTTP or a fluorescent analog) to be incorporated alongside dATP for detection.

-

Reaction buffer for the DNA polymerase.

-

Scintillation counter or fluorescence plate reader.

3.2.2. Experimental Workflow

The Cornerstone of Heredity: An In-depth Technical Guide to Deoxyadenosine Triphosphate (dATP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP), a pivotal molecule in the realm of molecular biology, serves as a fundamental building block for the synthesis of deoxyribonucleic acid (DNA). Its discovery and the elucidation of its role were seminal moments in our understanding of genetic inheritance and cellular function. This technical guide provides a comprehensive overview of dATP, from its historical discovery to its intricate roles in DNA replication, repair, and as a critical signaling molecule in programmed cell death. Detailed experimental protocols that were instrumental in its characterization are provided, alongside quantitative biochemical data and visualizations of its key metabolic and signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deep, technical understanding of dATP.

Discovery and History: Unraveling the Building Blocks of Life

The journey to understanding the significance of dATP is intrinsically linked to the discovery of DNA and the quest to decipher the mechanisms of heredity. While the existence of "nuclein" was first described by Friedrich Miescher in 1869, the fundamental components of this substance remained a puzzle for many decades.

The crucial breakthrough came with the work of Arthur Kornberg and his colleagues in the 1950s.[1][2] Kornberg, who was awarded the Nobel Prize in Physiology or Medicine in 1959 for his work on the "mechanisms in the biological synthesis of deoxyribonucleic acid," meticulously dissected the enzymatic machinery responsible for DNA replication.[2][3] Through a series of elegant experiments using extracts from Escherichia coli, Kornberg's team demonstrated that the synthesis of new DNA required a DNA template, a priming strand, and the presence of all four deoxyribonucleoside triphosphates: dATP, deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP).[4][5][6] His work definitively established dATP as an essential precursor for DNA synthesis.[1][3]

Kornberg's in vitro system for DNA synthesis not only identified the necessary components but also led to the isolation and characterization of the first DNA polymerase, now known as DNA polymerase I.[1][7] This pioneering research laid the foundation for the entire field of molecular biology and recombinant DNA technology.

Biochemical Properties and Quantitative Data

Deoxyadenosine triphosphate is a purine (B94841) nucleoside triphosphate. Structurally, it consists of the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group.[8] The absence of a hydroxyl group at the 2' position of the deoxyribose sugar distinguishes it from its ribonucleotide counterpart, adenosine (B11128) triphosphate (ATP).

Cellular Concentrations of dATP

The intracellular concentration of dATP is tightly regulated and varies depending on the cell type and the phase of the cell cycle.[9] Generally, dNTP pools are highest during the S phase to accommodate the demands of DNA replication.[9]

| Cell Type/Organism | Condition | dATP Concentration (pmol/10^6 cells) | dATP Concentration (µM) | Reference(s) |

| Yeast (Saccharomyces cerevisiae) | Wild Type | 0.066 (66 pmol/10^8 cells) | - | [10] |

| Embryonic Chick Cardiomyocytes | Basal | - | ~40 | [11] |

| Drosophila melanogaster Embryo | Stage 1-2 (0-1h) | 0.8 pmol/embryo | ~89 | [12] |

| Xenopus laevis Egg | - | 13 pmol/egg | ~50 | [12] |

Kinetic Parameters of DNA Polymerases for dATP

The efficiency of dATP incorporation by DNA polymerases is a critical factor in the fidelity and speed of DNA replication. This is characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

| Enzyme | Organism/Virus | Km for dATP (µM) | Vmax or kcat (s-1) | Reference(s) |

| T7 DNA Polymerase | Bacteriophage T7 | 15.5 ± 2 | 210 ± 15 | [7] |

| HIV-1 Reverse Transcriptase (WT) | Human Immunodeficiency Virus 1 | 0.14 ± 0.02 | 1.1 ± 0.03 | [12] |

| HIV-1 Reverse Transcriptase (K65R) | Human Immunodeficiency Virus 1 | 0.38 ± 0.05 | 0.21 ± 0.01 | [12] |

Thermodynamic Parameters of dATP Binding

The binding of dATP to proteins, such as DNA polymerases and Apaf-1, is a thermodynamically driven process. While specific thermodynamic data for dATP binding is not extensively available in the provided search results, the principles of nucleotide-protein interactions involve a combination of forces including hydrogen bonds, van der Waals interactions, and hydrophobic effects.[13][14][15] The binding of dATP to Apaf-1 has been shown to have a ~10-fold higher affinity than ATP.[16]

Key Cellular Roles of dATP

Beyond its fundamental role as a DNA precursor, dATP plays crucial roles in other cellular processes, most notably in programmed cell death and as a signaling molecule.

The Cornerstone of DNA Synthesis

The primary and most well-understood function of dATP is to serve as one of the four essential building blocks for DNA replication and repair.[8] During DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dATP molecule, releasing pyrophosphate. The selection of dATP is dictated by the principle of complementary base pairing, where it forms two hydrogen bonds with a thymine (B56734) (T) residue on the template strand.

A Critical Cofactor in Apoptosis: The Apoptosome Pathway

In the intrinsic pathway of apoptosis, dATP plays a critical role as a cofactor in the formation of the apoptosome, a multi-protein complex that initiates the caspase cascade leading to cell death.[17] Following the release of cytochrome c from the mitochondria into the cytosol, it binds to the protein Apaf-1 (Apoptotic protease-activating factor 1).[18][19] This binding, in the presence of dATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric, wheel-like structure known as the apoptosome.[11][16][20] The assembled apoptosome then recruits and activates procaspase-9, which in turn activates downstream effector caspases, such as caspase-3, executing the apoptotic program.[21][22]

dATP as a "Danger Signal"

Emerging evidence suggests that extracellular ATP and, by extension, dATP can act as "danger signals" or Damage-Associated Molecular Patterns (DAMPs) when released from stressed or damaged cells.[8][23][24][25] This extracellular dATP can be recognized by purinergic receptors on immune and other cells, triggering inflammatory and immune responses.[26] This signaling role highlights a broader function for dATP beyond the confines of the nucleus and apoptosis, implicating it in tissue injury and host defense mechanisms.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been fundamental to the study of dATP.

Isolation of Deoxynucleoside Triphosphates (dNTPs) from Mammalian Cells

This protocol describes a common method for extracting dNTPs from cultured mammalian cells for subsequent quantification.[27][28][29][30][31]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

65% Methanol (B129727), ice-cold

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

-

Vortex mixer

-

Heating block or water bath (95°C)

-

Centrifugal vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Cell Harvesting:

-

Washing: Wash the cell pellet once with 1 mL of ice-cold PBS to remove any residual medium. Centrifuge and carefully aspirate all of the supernatant.

-

Extraction: Quickly resuspend the cell pellet in 100-200 µL of ice-cold 65% methanol (typically 100 µL per 1 x 106 cells).[27]

-

Lysis:

-

Clarification: Centrifuge the lysate for 3-5 minutes at maximum speed (e.g., >14,000 rpm) at 4°C to pellet cell debris.[27]

-

Drying: Carefully transfer the supernatant containing the dNTPs to a new, labeled microcentrifuge tube. Dry the samples completely using a centrifugal vacuum concentrator.[27]

-

Storage: The dried dNTP pellets can be stored at -80°C until analysis.

DNA Polymerase Activity Assay

This protocol outlines a general method for measuring the activity of a DNA polymerase by quantifying the incorporation of a radiolabeled dNTP into a DNA template.[32][33][34][35]

Materials:

-

Purified DNA polymerase

-

DNA template (e.g., activated calf thymus DNA)

-

Primer (if required for the template)

-

Reaction buffer (containing MgCl2 and other necessary salts)

-

dNTP mix (dGTP, dCTP, dTTP)

-

Radiolabeled dATP (e.g., [α-32P]dATP or [3H]dATP)

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA), ice-cold

-

Glass fiber filters

-

Ethanol (B145695), ice-cold

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, DNA template, primer (if needed), and the dNTP mix.

-

Initiation: Add the radiolabeled dATP to the reaction mixture. To start the reaction, add the DNA polymerase.

-

Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Precipitation: Precipitate the newly synthesized, radiolabeled DNA by adding ice-cold TCA.

-

Filtration: Collect the precipitated DNA on glass fiber filters. Wash the filters with ice-cold TCA and then with ice-cold ethanol to remove unincorporated dNTPs.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the DNA polymerase activity.

Conclusion

Deoxyadenosine triphosphate is far more than a simple monomeric unit of DNA. Its discovery was a landmark achievement that unlocked the secrets of genetic replication. As a key substrate for DNA polymerases, a critical cofactor in the intricate machinery of apoptosis, and an emerging player in intercellular signaling, dATP continues to be a molecule of immense interest to the scientific community. A thorough understanding of its biochemistry, cellular roles, and the experimental techniques used to study it is essential for advancing research in molecular biology, oncology, and the development of novel therapeutics. This guide provides a solid, technical foundation for professionals dedicated to unraveling the complexities of cellular life.

References

- 1. 1955: DNA Copying Enzyme [genome.gov]

- 2. Arthur Kornberg - Wikipedia [en.wikipedia.org]

- 3. Arthur Kornberg | Biochemist, Nobel Prize, DNA Synthesis | Britannica [britannica.com]

- 4. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. biochem.du.ac.in [biochem.du.ac.in]

- 7. quora.com [quora.com]

- 8. Danger signals – damaged-self recognition across the tree of life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosome structure, assembly and procaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The thermodynamics of nucleotide binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissecting the Thermodynamics of ATP Binding to GroEL One Nucleotide at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. pnas.org [pnas.org]

- 17. promega.jp [promega.jp]

- 18. Cytochrome c binding to Apaf-1: The effects of dATP and ionic strength - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytochrome c binding to Apaf-1: the effects of dATP and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactome | Formation of apoptosome [reactome.org]

- 21. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.biologists.com [journals.biologists.com]

- 23. THE DANGER SIGNAL, EXTRACELLULAR ATP, IS A SENSOR FOR AN AIRBORNE ALLERGEN AND TRIGGERS IL-33 RELEASE AND INNATE TH2-TYPE RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ATP as a multi-target danger signal in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The danger signal, extracellular ATP, is a sensor for an airborne allergen and triggers IL-33 release and innate Th2-type responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Extracellular ATP in the immune system: more than just a "danger signal" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. med.emory.edu [med.emory.edu]

- 28. academic.oup.com [academic.oup.com]

- 29. WO2011123021A1 - Method for determining the amount of dntp - Google Patents [patents.google.com]

- 30. benchchem.com [benchchem.com]

- 31. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. academic.oup.com [academic.oup.com]

- 35. tandfonline.com [tandfonline.com]

The Pivotal Role of Deoxyadenosine Triphosphate (dATP) in the Fidelity of DNA Replication and the Integrity of Repair Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine triphosphate (dATP) is a fundamental building block for life, serving as a critical substrate for the synthesis and maintenance of the genetic code.[1] Beyond its elemental function as one of the four deoxyribonucleoside triphosphates (dNTPs) incorporated into the DNA polymer, dATP plays a nuanced and tightly regulated role in the intricate processes of DNA replication and repair.[1] Imbalances in cellular dATP pools can have profound consequences, leading to genomic instability, mutagenesis, and the development of various pathologies, including cancer.[2][3] This technical guide provides an in-depth exploration of the multifaceted roles of dATP, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support researchers and professionals in the fields of molecular biology and drug development.

The Core Functions of dATP in DNA Metabolism

A Substrate for DNA Polymerases in Replication

The most well-established role of dATP is as a substrate for DNA polymerases during DNA replication.[1] DNA polymerases catalyze the formation of phosphodiester bonds, incorporating dATP opposite to thymine (B56734) residues on the template strand, thereby extending the nascent DNA chain.[1] The energy required for this polymerization reaction is derived from the cleavage of the high-energy pyrophosphate bond within the dATP molecule.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

The cellular concentration of dATP is meticulously controlled, in large part through the allosteric regulation of ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of all four dNTPs.[4][5] dATP binds to an allosteric activity site on the large subunit of RNR, acting as a potent inhibitor of the enzyme's overall activity.[6][7] This feedback inhibition mechanism is crucial for maintaining a balanced dNTP pool, as excessive dATP levels can shut down the production of all dNTPs, leading to a halt in DNA synthesis and potential cell death.[6][7] Conversely, ATP can compete with dATP at this site to activate RNR.[6]

Quantitative Data on dATP Levels

The precise quantification of cellular dATP pools is essential for understanding its metabolic dynamics and the impact of its dysregulation. Below are tables summarizing key quantitative data regarding dATP concentrations and enzyme kinetics.

Table 1: Cellular dATP Concentrations in Various Cell Lines and Conditions

| Cell Line/Tissue | Condition | dATP Concentration (pmol/10^6 cells or μM) | Reference |

| Mouse Balb/3T3 fibroblasts | Actively dividing | ~15 pmol/10^6 cells | [8] |

| Mouse Balb/3T3 fibroblasts | Quiescent | ~2 pmol/10^6 cells | [8] |

| Human HEK293 | - | ~10-20 pmol/10^6 cells | [9][10] |

| Human SH-SY5Y | - | ~5-15 pmol/10^6 cells | [9][10] |

| Xenopus embryos (2h) | - | 50 μM | [11] |

| Drosophila embryos | Syncytial blastoderm | 89 μM (estimated) | [11] |

| Human Colon Cancer Cells | - | Lower average ATP concentration compared to normal cells | [12][13] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | Median: 143 fmol/10^6 cells | [14] |

Table 2: Kinetic Parameters of DNA Polymerases with dATP

| Enzyme | Substrate | K_m (μM) | V_max (relative) | Reference |

| Drosophila DNA polymerase α | dATP (correct insertion opposite T) | 3.7 ± 0.7 | 1 | [15] |

| Drosophila DNA polymerase α | dGTP (misinsertion opposite T) | 4200 ± 400 | 0.25 | [15] |

| Drosophila DNA polymerase α | dCTP (misinsertion opposite T) | 9800 ± 4200 | 0.125 | [15] |

| Drosophila DNA polymerase α | dTTP (misinsertion opposite T) | 9800 ± 4200 | 0.125 | [15] |

| Human mitochondrial DNA polymerase γ | dTTP | 1.43 - 1.48 | - | [16] |

The Role of dATP in DNA Repair Mechanisms

dATP is indispensable for the repair of damaged DNA, serving as a building block for the synthesis of new DNA to replace excised lesions.[1] Its role is fundamental across multiple DNA repair pathways.

Base Excision Repair (BER)

Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, deamination, or alkylation.[2][17] After a DNA glycosylase removes the damaged base, an AP endonuclease cleaves the phosphodiester backbone. DNA polymerase β then fills the resulting single-nucleotide gap, incorporating the correct nucleotide, which could be dATP if the template base is thymine. Finally, DNA ligase seals the nick.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) removes bulky, helix-distorting lesions, such as those caused by UV radiation or chemical adducts.[18][19] Following the recognition and excision of a short stretch of the damaged DNA strand by a complex of NER proteins, DNA polymerase fills the resulting gap using the undamaged strand as a template.[20] dATP is utilized during this synthesis step to incorporate adenine (B156593) opposite thymine. While dATP's primary role in NER is as a substrate for DNA synthesis, there is no strong evidence to suggest a direct regulatory role for dATP within the core NER machinery.

Mismatch Repair (MMR)

Mismatch Repair (MMR) corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. After the mismatch is recognized and the incorrect segment of the newly synthesized strand is excised, DNA polymerase synthesizes the correct sequence, using dATP and the other dNTPs as substrates. DNA ligase then seals the final nick.

Experimental Protocols

Quantification of Cellular dATP by HPLC-MS/MS

This protocol provides a highly sensitive and specific method for measuring intracellular dATP concentrations.[21][22][23]

1. Sample Preparation and Extraction:

- Harvest cells and wash with ice-cold PBS.

- Extract nucleotides by adding a cold extraction solution (e.g., 60% methanol).[17]

- Vortex thoroughly and incubate on ice.

- Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotides.[21]

2. HPLC Separation:

- Inject the nucleotide extract onto a suitable HPLC column (e.g., a porous graphitic carbon column).[23]

- Use a gradient of appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate the different nucleotides.[21]

3. Mass Spectrometry Detection:

- Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) operating in negative ion mode.[21]

- Use multiple reaction monitoring (MRM) to specifically detect the transition of the dATP parent ion to a specific fragment ion, ensuring high selectivity.[21]

- Quantify the dATP concentration by comparing the peak area to a standard curve generated with known concentrations of dATP.

In Vitro Base Excision Repair (BER) Assay

This assay measures the ability of a cell extract to repair a specific DNA lesion in vitro.[2][17][24][25]

1. Substrate Preparation:

- Synthesize an oligonucleotide substrate containing a site-specific DNA lesion (e.g., uracil) and a radiolabel at one end.

- Anneal a complementary oligonucleotide to create a double-stranded DNA substrate.

2. Repair Reaction:

- Prepare a reaction mixture containing the DNA substrate, cell extract (as a source of BER enzymes), and a buffer containing all four dNTPs (including dATP), ATP, and MgCl₂.

- Incubate the reaction at 37°C to allow for repair to occur.

3. Analysis of Repair Products:

- Stop the reaction and separate the DNA products by denaturing polyacrylamide gel electrophoresis.

- Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.

- The appearance of a full-length, ligated product indicates successful repair.